molecular formula C20H36Sn B2474954 Tributyl-(4-ethylphenyl)stannane CAS No. 198224-53-2

Tributyl-(4-ethylphenyl)stannane

Cat. No.: B2474954
CAS No.: 198224-53-2
M. Wt: 395.218
InChI Key: HBIKXMYNQUFQSW-UHFFFAOYSA-N
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Description

Tributyl-(4-ethylphenyl)stannane is an organotin compound with the chemical formula C18H32Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 4-ethylphenyl group. This compound is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(4-ethylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 4-ethylbromobenzene under the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the formation of the carbon-tin bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(4-ethylphenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The butyl or ethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound itself can be used as a reducing agent, often in the presence of a catalyst.

    Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other oxidized derivatives.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl-(4-ethylphenyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which tributyl-(4-ethylphenyl)stannane exerts its effects involves the formation of reactive intermediates, such as tin-centered radicals. These intermediates can participate in various chemical reactions, including radical-mediated processes and catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tributylphenylstannane: Similar structure but lacks the ethyl group on the phenyl ring.

    Tributyltin hydride: A simpler organotin compound used as a reducing agent.

    Tributyl(4-fluorophenyl)stannane: Similar structure with a fluorine atom instead of an ethyl group.

Uniqueness

Tributyl-(4-ethylphenyl)stannane is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and interactions in chemical reactions. This structural feature may provide distinct advantages in specific applications, such as enhanced selectivity or stability in certain reactions.

Properties

IUPAC Name

tributyl-(4-ethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIKXMYNQUFQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of magnesium (896 mg) in tetrahydrofuran (20 ml) was added dibromoethan (0.1 ml), and the mixture was stirred at room temperature for 15 minutes. Thereto was added dropwise a solution of 1-bromo-4-ethylbenzene (5.7 g) in tetrahydrofuran (20 ml), and subsequently, the mixture was stirred at room temperature for one hour. The reaction mixture was cooled to −78° C., and thereto was added dropwise tributyltin chloride (9.49 g). The mixture was stirred at the same temperature for 30 minutes, and then at room temperature for one hour. To the reaction mixture were added 10% aqueous potassium fluoride solution and ethyl acetate, and the mixture was stirred at room temperature for 30 minutes. Insoluble materials were filtered off. The organic layer of the filtrate was washed with water and brine successively, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by alumina column chromatography (hexane) to give the desired tri-n-butyl(4-ethylphenyl)tin (10.7 g) as colorless oil. EI-Mass m/Z 337 (M-Bu).
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896 mg
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0.1 mL
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20 mL
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5.7 g
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20 mL
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tributyltin chloride
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9.49 g
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Synthesis routes and methods II

Procedure details

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